molecular formula C17H22F3N3O4S B2893693 1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide CAS No. 1235615-42-5

1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2893693
CAS No.: 1235615-42-5
M. Wt: 421.44
InChI Key: OJMNDACTKHUYPK-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)piperidine-4-carboxamide, also known by various synonyms such as 1-(2-Pyridacyl)pyridinium iodide, 1-(2-Pyridylcarbonylmethyl)pyridinium iodide, and Kröhnke reagent, has the empirical formula C₁₂H₁₁IN₂O. It is a compound with a molecular weight of 326.13 g/mol . The structure of this compound is characterized by a piperidine ring, a phenyl group, and a carboxamide functional group.

Scientific Research Applications

Analytical and Chemical Synthesis Methods

  • Enantioseparation of Pharmaceutical Compounds : A study by Zhou et al. (2010) demonstrated the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using reversed phase and normal phase liquid chromatography. This method utilized a new type of polysaccharide chiral stationary phase for separation, highlighting the compound's relevance in pharmaceutical analytical methods Zhou et al., 2010.

Pharmacological Properties

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Khalid et al. (2014) synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and screened them for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These compounds showed potential as excellent inhibitors, indicating their relevance in designing drugs for neurodegenerative diseases Khalid, Rehman, & Abbasi, 2014.

Methodological Development in Organic Synthesis

  • Synthesis of Nonproteinogenic Amino Acids : Monteiro et al. (2010) presented two routes for synthesizing N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives from amino acid precursors. This work contributes to the field of synthetic organic chemistry by offering new methodologies for the preparation of non-natural amino acids, which are valuable in medicinal chemistry and drug design Monteiro, Kołomańska, & Suárez, 2010.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O4S/c1-28(26,27)23-8-6-13(7-9-23)16(25)22-14-4-2-12(3-5-14)10-15(24)21-11-17(18,19)20/h2-5,13H,6-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMNDACTKHUYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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